Carbonylbis(triphenylphosphan)rhodium(I)-chlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

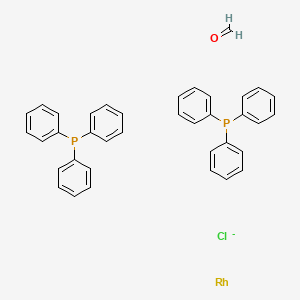

Carbonylbis(triphenylphosphine)rhodium(I) chloride is an organorhodium complex with the chemical formula [RhCl(CO)(P(C6H5)3)2]. This compound is a bright yellow, air-stable solid and is known for its square planar structure with mutually trans triphenylphosphine ligands. It is a versatile homogeneous catalyst and is the rhodium analogue of Vaska’s complex, the corresponding iridium complex .

Wissenschaftliche Forschungsanwendungen

Carbonylbis(triphenylphosphine)rhodium(I) chloride has a wide range of scientific research applications, including:

Biology: The compound is used in studies involving metal-ligand interactions and their effects on biological systems.

Medicine: Research is being conducted on its potential use in medicinal chemistry, particularly in the development of new drugs.

Wirkmechanismus

Target of Action

Carbonylbis(triphenylphosphine)rhodium(I) Chloride, also known as RhCl(CO)(PPh3)2 , is primarily used as a catalyst in organic synthesis reactions . Its primary targets are the reactant molecules in these reactions.

Mode of Action

As a catalyst, Carbonylbis(triphenylphosphine)rhodium(I) Chloride facilitates the reaction process without being consumed in the reaction . It interacts with the reactant molecules, lowering the activation energy required for the reaction to proceed, and thus accelerating the reaction rate .

Biochemical Pathways

The specific biochemical pathways affected by Carbonylbis(triphenylphosphine)rhodium(I) Chloride depend on the particular organic synthesis reaction it is catalyzing. For instance, it can be used in hydrogenation reactions, acetylene gas phase addition reactions, and ring addition reactions .

Result of Action

The result of Carbonylbis(triphenylphosphine)rhodium(I) Chloride’s action is the successful facilitation of the chemical reaction it is catalyzing. This leads to the formation of the desired product molecules from the reactant molecules .

Action Environment

The action of Carbonylbis(triphenylphosphine)rhodium(I) Chloride can be influenced by various environmental factors. For instance, it is stable in air but can decompose under light . It is soluble in common solvents such as acetone, ethanol, and chloroform . These factors can affect the compound’s action, efficacy, and stability in the reaction it is catalyzing.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Carbonylbis(triphenylphosphine)rhodium(I) chloride was originally prepared by treating rhodium(II) chloride carbonyl with triphenylphosphine. it is typically produced by the carbonylation of Wilkinson’s catalyst. The reaction is as follows :

[ \text{RhCl[P(C6H5)3]3 + CO → RhCl(CO)[P(C6H5)3]2 + P(C6H5)3} ]

This method involves the use of carbon monoxide to introduce the carbonyl group into the complex.

Industrial Production Methods

Industrial production methods for carbonylbis(triphenylphosphine)rhodium(I) chloride are similar to the laboratory synthesis, involving the carbonylation of Wilkinson’s catalyst. The process is carried out under controlled conditions to ensure the purity and stability of the product .

Analyse Chemischer Reaktionen

Types of Reactions

Carbonylbis(triphenylphosphine)rhodium(I) chloride undergoes various types of reactions, including:

Substitution Reactions: The compound can undergo ligand substitution reactions where the triphenylphosphine ligands are replaced by other ligands.

Oxidative Addition: It can participate in oxidative addition reactions, where the rhodium center is oxidized, and new ligands are added to the metal center.

Reductive Elimination: The compound can also undergo reductive elimination, where ligands are eliminated from the metal center, reducing its oxidation state.

Common Reagents and Conditions

Common reagents used in reactions with carbonylbis(triphenylphosphine)rhodium(I) chloride include:

Carbon Monoxide: Used in the carbonylation process.

Sodium Borohydride: Used in the reduction reactions.

Various Ligands: Used in substitution reactions.

Major Products Formed

The major products formed from reactions involving carbonylbis(triphenylphosphine)rhodium(I) chloride depend on the type of reaction. For example, in substitution reactions, the products are new rhodium complexes with different ligands. In oxidative addition reactions, the products are rhodium complexes with higher oxidation states .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Vaska’s Complex: The iridium analogue of carbonylbis(triphenylphosphine)rhodium(I) chloride, known for its similar structure and reactivity.

Wilkinson’s Catalyst: Another rhodium complex used in homogeneous catalysis, but with different ligands and reactivity.

Tris(triphenylphosphine)rhodium carbonyl hydride: A related rhodium complex used in hydroformylation reactions.

Uniqueness

Carbonylbis(triphenylphosphine)rhodium(I) chloride is unique due to its ability to undergo a wide range of reactions, making it a versatile catalyst in both laboratory and industrial settings. Its stability and reactivity make it a valuable compound in various fields of research and application .

Biologische Aktivität

Carbonylbis(triphenylphosphine)rhodium(I) chloride (often referred to as Rh(PPh₃)₂(CO)Cl) is a notable organometallic compound used extensively in catalysis and has garnered attention for its biological activity. This article delves into the biological implications of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₃₇H₃₀ClOP₂Rh

- Molecular Weight : 690.95 g/mol

- Appearance : Light yellow to brown powder

- Melting Point : 227 °C (decomposes)

- Solubility : Soluble in organic solvents such as acetone, chloroform, and ethanol .

Mechanisms of Biological Activity

The biological activity of Carbonylbis(triphenylphosphine)rhodium(I) chloride is primarily attributed to its ability to interact with biological molecules through coordination chemistry. Key mechanisms include:

- Catalytic Activity : The compound acts as a catalyst in various organic reactions, which can lead to the formation of biologically active compounds. For instance, it has been utilized in the synthesis of pharmaceuticals and agrochemicals.

- Metal Ion Interaction : Rhodium complexes can mimic essential metal ions in biological systems, potentially influencing enzyme activity and metabolic pathways .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that rhodium complexes may induce oxidative stress in cells, which can lead to apoptosis or cell death in cancer cells .

Case Studies and Research Findings

-

Anticancer Activity :

- A study demonstrated that rhodium complexes exhibit selective cytotoxicity towards certain cancer cell lines. The mechanism appears to involve the generation of ROS and subsequent activation of apoptotic pathways .

- In vitro studies showed that Carbonylbis(triphenylphosphine)rhodium(I) chloride could inhibit the proliferation of breast cancer cells by disrupting cellular redox balance .

- Enzyme Inhibition :

- Antimicrobial Properties :

Data Table: Summary of Biological Activities

Eigenschaften

CAS-Nummer |

13938-94-8 |

|---|---|

Molekularformel |

C37H30Cl2OP2Rh |

Molekulargewicht |

726.4 g/mol |

IUPAC-Name |

carbonyl dichloride;rhodium;triphenylphosphane |

InChI |

InChI=1S/2C18H15P.CCl2O.Rh/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3)4;/h2*1-15H;; |

InChI-Schlüssel |

FERQZYSWBVOPNX-UHFFFAOYSA-N |

SMILES |

C=O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Rh] |

Kanonische SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(Cl)Cl.[Rh] |

Physikalische Beschreibung |

Yellow crystals; [Alfa Aesar MSDS] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.